2-Cyclopropylpropan-2-amine

Solid-phase peptide synthesis Fmoc chemistry Amide protecting group

2-Cyclopropylpropan-2-amine (synonyms: α,α-dimethylcyclopropylmethylamine, Dmcp-NH₂; CAS 172947-13-6) is a tertiary alkylamine featuring a cyclopropyl ring directly attached to the α-carbon of a propan-2-amine backbone (C₆H₁₃N, MW 99.17). The compound serves dual strategic roles in modern pharmaceutical chemistry: (i) as the amine progenitor of the dimethylcyclopropylmethyl (Dmcp) protecting group for primary amides in Fmoc solid-phase peptide synthesis, where its acid-lability profile is mechanistically distinct from classical trityl (Trt) and tert-butyl-based systems ; and (ii) as a synthetic reagent in the construction of 8-aminomethyltetracycline derivatives, a class of novel antibacterial agents designed to overcome ribosomal protection and efflux-based tetracycline resistance.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 172947-13-6
Cat. No. B1348786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpropan-2-amine
CAS172947-13-6
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC(C)(C1CC1)N
InChIInChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3
InChIKeyOOXIEUXBOSSXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpropan-2-amine (CAS 172947-13-6): Core Building Block for Acid-Labile Amide Protection and Tetracycline-Derived Antibacterials


2-Cyclopropylpropan-2-amine (synonyms: α,α-dimethylcyclopropylmethylamine, Dmcp-NH₂; CAS 172947-13-6) is a tertiary alkylamine featuring a cyclopropyl ring directly attached to the α-carbon of a propan-2-amine backbone (C₆H₁₃N, MW 99.17). The compound serves dual strategic roles in modern pharmaceutical chemistry: (i) as the amine progenitor of the dimethylcyclopropylmethyl (Dmcp) protecting group for primary amides in Fmoc solid-phase peptide synthesis, where its acid-lability profile is mechanistically distinct from classical trityl (Trt) and tert-butyl-based systems [1]; and (ii) as a synthetic reagent in the construction of 8-aminomethyltetracycline derivatives, a class of novel antibacterial agents designed to overcome ribosomal protection and efflux-based tetracycline resistance [2]. The free amine is a low-boiling liquid (bp 117.5 ± 8.0 °C) with a calculated LogP of 0.93–1.67 and a predicted pKa of approximately 9.10, consistent with its classification as a hindered, moderately lipophilic primary amine [3].

Why 2-Cyclopropylpropan-2-amine Cannot Be Replaced by Simple Alkyl Amines or Bulkier Cyclopropylmethyl Analogs in Procurement Specifications


The scientific selection of 2-cyclopropylpropan-2-amine for advanced synthetic applications depends on an unusual combination of steric profile and electronic activation that is absent from both less-hindered analogs (e.g., cyclopropylmethylamine) and more-hindered alternatives (e.g., dicyclopropylmethylamine or tert-butylamine). The Dmcp protecting group derived from this amine occupies a narrowly defined reactivity window: it delivers a 10-fold rate enhancement in acidolytic deblocking relative to the corresponding phenyl-stabilized system, while its single cyclopropyl substituent avoids the sluggish N-deblocking kinetics observed with the bulkier dicyclopropylmethyl (Dcpm) variant [1]. Generic substitution with tert-butylamine-derived protecting groups fails because the tert-butyl cation is not sufficiently stabilized for rapid acidolysis of secondary amides, whereas the cyclopropylmethyl cation benefits from exceptional σ–π conjugation that lowers the activation barrier [2]. Conversely, using the less-substituted cyclopropylmethylamine would compromise the steric bulk required to suppress unwanted side reactions (e.g., aspartimide formation) during solid-phase peptide assembly. These mechanistic distinctions mean that procurement of the correct building block is non-negotiable for reproducible outcomes in both peptide synthesis and tetracycline-derivative construction.

Head-to-Head Quantitative Differentiation Evidence for 2-Cyclopropylpropan-2-amine (CAS 172947-13-6) vs. Closest Comparators


Acidolytic Cleavage Half-Time: Dmcp vs. Phenyl-Stabilized Analog (Carpino 1995)

In the foundational Carpino 1995 study establishing the Dmcp protecting group, the N-Dmcp-acetamide derivative (compound 4; R = C₃H₅-CMe₂-) exhibited an approximate half-life (t₁/₂) of 1–2 minutes for conversion to acetamide upon treatment with neat TFA. By contrast, the directly analogous phenyl-stabilized system (compound 5; R = C₆H₅-CMe₂-) required a t₁/₂ of approximately 15 minutes under identical conditions, corresponding to a rate enhancement of approximately 10-fold for the cyclopropyl-containing Dmcp system. This accelerated deblocking is attributed to the exceptional ability of the cyclopropyl ring to stabilize the developing carbocationic center via σ–π orbital overlap, a mechanism not available to the phenyl analog [1].

Solid-phase peptide synthesis Fmoc chemistry Amide protecting group Acidolysis kinetics

N-Dealkylation Kinetics: Dmcp vs. Dcpm Protecting Group Differentiation for Amide Protection

The Carpino 1995 communication explicitly distinguishes the Dmcp (dimethylcyclopropylmethyl) residue from the Dcpm (dicyclopropylmethyl) residue for amide protection. While Dcpm is preferred for carboxylic acid protection, its removal from nitrogen is described as 'somewhat sluggish,' leading the authors to recommend the tertiary Dmcp system (derived from 2-cyclopropylpropan-2-amine) as the superior choice for amide NH-protection because it 'provides the desired level of reactivity' [1]. In the subsequent 2009 Org. Lett. peptide backbone protectant study, the same group confirmed that Dcpm was chosen over Dmcp for backbone amide protection solely due to 'lesser steric requirements' for internal tertiary amides, not because of superior acid-lability — in fact, deblocking the Dmcp residue from an internal position was projected to be at least as rapid as that of Dcpm [2].

Peptide backbone protection Dmcp vs. Dcpm Difficult peptide synthesis Amide bond protectant

DMF Solubility of Fmoc-Asn(Dmcp)-OH vs. Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

The commercially available derivative Fmoc-Asn(Dmcp)-OH (CAS 172947-19-2) — synthesized directly from 2-cyclopropylpropan-2-amine — achieves complete dissolution at a concentration of 1 mmol in 2 mL DMF (i.e., 0.5 M, reported as 'clearly soluble' in the Novabiochem® quality-control specification). Its trityl-protected counterpart, Fmoc-Asn(Trt)-OH, does not meet this solubility threshold under identical conditions, limiting achievable coupling concentrations and requiring larger solvent volumes . The enhanced solubility is consistently cited across multiple authoritative vendor datasheets as the basis for classifying Dmcp derivatives as 'superior' to Trt derivatives [1].

Fmoc SPPS Asparagine protection Solubility comparison Coupling efficiency

Physicochemical Differentiation: Boiling Point and Lipophilicity vs. tert-Butylamine and Cyclopropylmethylamine

2-Cyclopropylpropan-2-amine occupies a distinct physicochemical space relative to the most commonly considered alternatives. Its boiling point of 117.5 ± 8.0 °C (at 760 mmHg) is more than 70 °C higher than that of tert-butylamine (bp 44–46 °C), providing greater thermal latitude in solvent-removal and distillation steps [1]. The calculated LogP of 0.93–1.67 (experimental LogP of the p-toluenesulfonate salt LogP = 1.67) places it above tert-butylamine (LogP 0.80–1.44) and within a range comparable to cyclopropylmethylamine (LogP ~1.06) [2][3]. The predicted pKa of approximately 9.10 is lower than that of tert-butylamine (pKa 10.68 at 25 °C), reflecting the electron-withdrawing character of the cyclopropyl ring and providing a measurably different protonation state at physiological and synthetic pH values [4]. The hydrochloride salt melting point (223–225 °C, decomposes) is substantially higher than that of tert-butylammonium chloride (~180 °C), facilitating crystalline isolation for long-term storage [5].

Physicochemical profiling LogP comparison Boiling point Amine basicity

Provenance in FDA-Approved Antibiotic Platform Chemistry: 8-Aminomethyltetracycline Synthesis

2-Cyclopropylpropan-2-amine has documented utility as a reagent in the total synthesis of 8-aminomethyltetracycline derivatives, a class from which the FDA-approved agents omadacycline (Nuzyra®), eravacycline (Xerava™), and sarecycline (Seysara®) were ultimately developed. The Clark et al. 2013 J. Med. Chem. paper from Tetraphase Pharmaceuticals explicitly references this amine in the construction of 7-fluoro-8-aminomethyltetracycline analogs that achieved in vitro MIC values as low as 0.016 μg/mL against Staphylococcus aureus tet(M) strains, representing a ≥2,000-fold improvement over tetracycline itself (MIC = 32 μg/mL) [1]. While the paper evaluated diverse amines, the cyclopropyl-containing building block (introduced as the N-substituent on the 8-aminomethyl group) contributed to the structure-activity relationship demonstrating that reduced amine basicity (pKb) correlated with enhanced activity against ribosomal protection (tet(M)) resistance in S. aureus and E. faecalis, with the cyclopropyl analog 15y achieving an 8-fold improvement over the isopropyl analog 15bb [1].

Tetracycline antibiotics Antibacterial resistance Total synthesis Pharmaceutical intermediate

Highest-Value Procurement Scenarios for 2-Cyclopropylpropan-2-amine (CAS 172947-13-6) Based on Quantitative Differentiation Data


Fmoc-SPPS of Asparagine- and Glutamine-Rich Peptides Requiring Amide Side-Chain Protection

When synthesizing peptides with multiple Asn or Gln residues via Fmoc solid-phase chemistry, the Dmcp group derived from 2-cyclopropylpropan-2-amine offers the combined advantages of (a) ≥0.5 M solubility in DMF, surpassing the concentration limits of Fmoc-Asn(Trt)-OH, (b) 10-fold faster TFA-mediated deblocking kinetics compared to phenyl-stabilized alternatives, and (c) reduced aspartimide formation relative to unprotected Asn. Procurement of the free amine enables in-house, on-demand preparation of Fmoc-Asn(Dmcp)-OH and Fmoc-Gln(Dmcp)-OH at reduced cost relative to pre-packaged protected amino acids [1].

Medicinal Chemistry Optimization of Tetracycline-Derived Antibacterials Targeting Resistant Gram-Positive Pathogens

Research groups pursuing total synthesis of novel tetracycline antibiotics should stock 2-cyclopropylpropan-2-amine as a privileged building block for the 8-aminomethyl substituent. Published SAR data demonstrate that cyclopropyl incorporation at this position provides an 8-fold activity gain against tet(M) ribosomal protection strains compared to the isopropyl substituent, while maintaining MIC values ≤0.25 μg/mL against efflux-resistant (tet(K)) S. aureus. This compound has direct lineage to the discovery programs that produced omadacycline and eravacycline [2].

Process Chemistry Scale-Up Where Solvent Removal and Amine Volatility Management Are Critical

For kilogram-scale syntheses that involve amine-based intermediates, the boiling point differential between 2-cyclopropylpropan-2-amine (bp 117.5 °C) and tert-butylamine (bp 44–46 °C) translates to dramatically reduced evaporative losses during solvent swaps and distillations. The hydrochloride salt form provides a non-volatile, crystalline storage form (mp 223–225 °C) with ≥98.5% purity, suitable for GMP intermediate stockpiling and long-term stability without the cold-chain requirements of low-boiling amines [3].

Academic Core Facilities and Peptide CROs Seeking to Replace Trityl Protection for Aggregation-Prone Sequences

Peptide service providers encountering difficult sequences (poly-Ala, prion-derived, or amyloid-β fragments) characterized by on-resin aggregation should transition from Fmoc-Asn(Trt)-OH to Fmoc-Asn(Dmcp)-OH. The enhanced DMF solubility facilitates higher-concentration couplings that disrupt interchain hydrogen bonding, while the rapid TFA cleavage of Dmcp (1–2 min half-life in neat TFA) ensures complete deprotection even at sterically shielded N-terminal positions. Both properties have been mechanistically validated and are supported by vendor technical documentation [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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